Propyl 4-chlorobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-chlorobutanoate can be synthesized through the esterification of 4-chlorobutanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobutanoic acid and propanol.
Reduction: Reduction of the ester group can lead to the formation of 4-chlorobutanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 4-chlorobutanoic acid and propanol.
Reduction: 4-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-chlorobutanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-chlorobutanoic acid, which may interact with enzymes and receptors in biological systems. The chlorine atom in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobutanoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-chlorobutanoate: Similar structure but with an ethyl group instead of a propyl group.
Butyl 4-chlorobutanoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl 4-chlorobutanoate is unique due to its specific ester group and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry .
Properties
CAS No. |
3153-35-3 |
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Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
propyl 4-chlorobutanoate |
InChI |
InChI=1S/C7H13ClO2/c1-2-6-10-7(9)4-3-5-8/h2-6H2,1H3 |
InChI Key |
RGFHUYWGQUDWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCl |
Origin of Product |
United States |
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